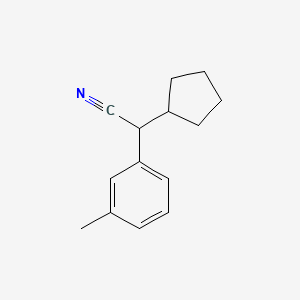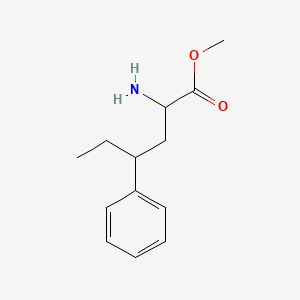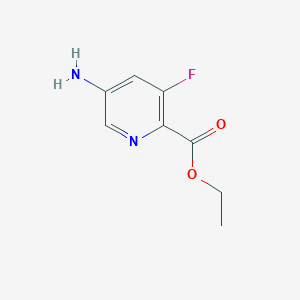![molecular formula C14H13BrO B12971092 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that features a bromine atom attached to a biphenyl structure with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetaldehyde or 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: Formation of 1-(3’-Hydro-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol has several scientific research applications:
作用机制
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to potential biological effects .
相似化合物的比较
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Iodo-[1,1’-biphenyl]-4-yl)ethanol
Comparison: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
1-[4-(3-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
InChI 键 |
FTROOFSAAYNUKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


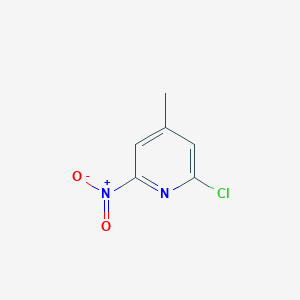
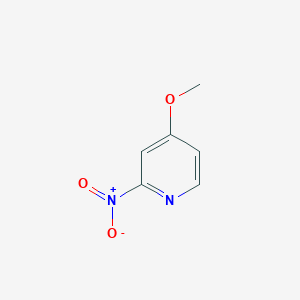

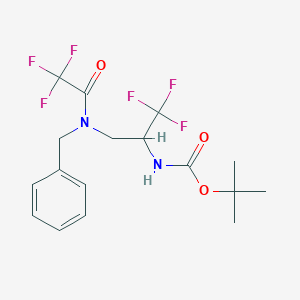
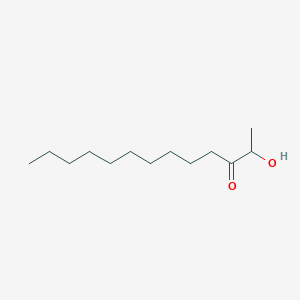

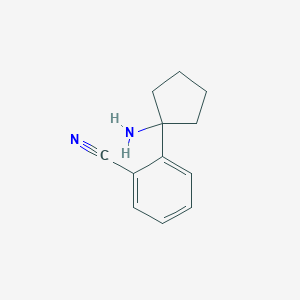
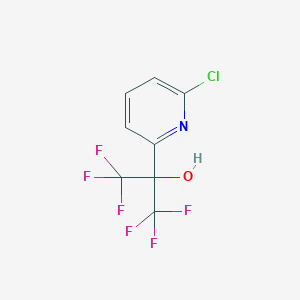
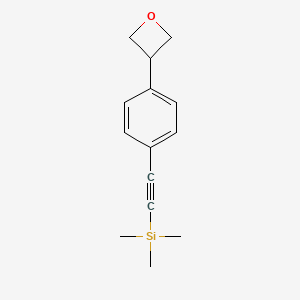
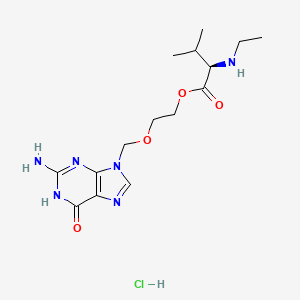
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
